5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide
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Overview
Description
5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide is a synthetic compound belonging to the thiophene family Thiophenes are five-membered heterocyclic compounds containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide typically involves multiple steps:
Nitration: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Chlorination: The nitrated thiophene is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Sulfonation: The chlorinated nitrothiophene undergoes sulfonation with sulfur trioxide or chlorosulfonic acid to introduce the sulfonamide group.
Amidation: Finally, the sulfonated compound is reacted with isopropylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain high-purity product.
Quality Control: Analytical techniques like HPLC and NMR are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide involves:
Molecular Targets: It can interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-nitrothiophene-2-sulfonamide: Lacks the isopropyl group.
4-Nitrothiophene-2-sulfonamide: Lacks both the chloro and isopropyl groups.
5-Chloro-2-thiophenesulfonamide: Lacks the nitro group.
Uniqueness
5-Chloro-4-nitro-N-(propan-2-yl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61714-47-4 |
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Molecular Formula |
C7H9ClN2O4S2 |
Molecular Weight |
284.7 g/mol |
IUPAC Name |
5-chloro-4-nitro-N-propan-2-ylthiophene-2-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O4S2/c1-4(2)9-16(13,14)6-3-5(10(11)12)7(8)15-6/h3-4,9H,1-2H3 |
InChI Key |
NWPLOSRSLBAZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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